3-Bromo-5-iodobenzoyl chloride
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Overview
Description
3-Bromo-5-iodobenzoyl chloride is an organic compound with the molecular formula C7H3BrClIO. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and iodine atoms, respectively, and the carboxyl group is converted to a carbonyl chloride group. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodobenzoyl chloride typically involves the halogenation of benzoic acid derivatives followed by chlorination. One common method involves the bromination and iodination of benzoic acid to form 3-Bromo-5-iodobenzoic acid, which is then converted to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It is used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form 3-Bromo-5-iodobenzyl alcohol under specific conditions.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Employed in coupling reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
3-Bromo-5-iodobenzyl Alcohol: Formed through reduction.
Substituted Benzoyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Bromo-5-iodobenzoyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various substituted products. The presence of bromine and iodine atoms enhances its reactivity and allows for selective functionalization of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodobenzoyl Chloride: Similar structure but with different positions of halogen atoms.
2-Iodobenzoyl Chloride: Lacks the bromine atom, resulting in different reactivity and applications.
4-Iodobenzoyl Chloride: Another positional isomer with distinct properties.
Uniqueness
3-Bromo-5-iodobenzoyl chloride is unique due to the specific positions of the bromine and iodine atoms, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it versatile for various applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-iodobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURASYMMNYLBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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